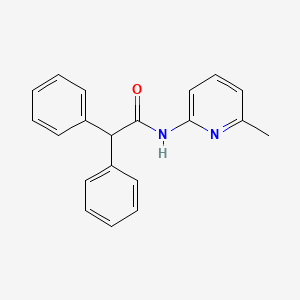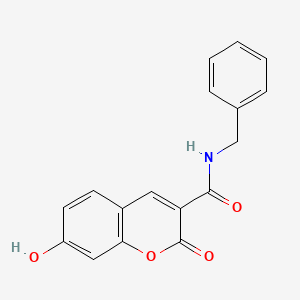![molecular formula C16H12F3NO B5912368 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diaryl-substituted olefins and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators. By inhibiting COX-2 activity, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation and pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively simple synthesis method, which makes it an attractive target for medicinal chemistry research. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. However, one of the limitations of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is its relatively low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapy. Moreover, future studies could focus on elucidating the exact mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and identifying its molecular targets. Additionally, research could be conducted to improve the solubility of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one in water, thereby making it more suitable for use in lab experiments. Finally, further studies could be conducted to investigate the potential side effects of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one and to determine its safety profile.
Métodos De Síntesis
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one involves the reaction between 2,4-difluoroaniline and 4-fluorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds via a Schiff base intermediate, which is then reduced to yield the desired product. The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one is relatively simple and can be carried out in a few steps, making it an attractive target for medicinal chemistry research.
Aplicaciones Científicas De Investigación
3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders such as arthritis and neuropathic pain. Moreover, 3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one has also been found to exhibit anticancer properties, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c1-10(20-15-7-6-13(18)9-14(15)19)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXWXRQELNJMTM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)F)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)F)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-fluorophenyl)but-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)


![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)